Carbobenzyloxyvalylglycylglycine benzyl ester
Description
Carbobenzyloxyvalylglycylglycine benzyl ester is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group, a valine (Val) residue, two glycine (Gly) residues, and a benzyl ester terminus. The Cbz group enhances stability during synthesis, while the benzyl ester improves lipophilicity, facilitating cellular uptake .
Properties
CAS No. |
72722-20-4 |
|---|---|
Molecular Formula |
C25H31N3O6 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C25H31N3O6/c1-18(2)13-21(28-25(32)34-17-20-11-7-4-8-12-20)24(31)27-14-22(29)26-15-23(30)33-16-19-9-5-3-6-10-19/h3-12,18,21H,13-17H2,1-2H3,(H,26,29)(H,27,31)(H,28,32) |
InChI Key |
KBUBKWOCCWWQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxyvalylglycylglycine benzyl ester can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of amino acids with carbobenzyloxy (Cbz) groups, followed by coupling with glycine and valine derivatives. The final step involves esterification with benzyl alcohol under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyvalylglycylglycine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids or modified peptide chains .
Scientific Research Applications
Carbobenzyloxyvalylglycylglycine benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbobenzyloxyvalylglycylglycine benzyl ester involves its role as a protecting group. It shields specific functional groups in amino acids or peptides from reacting during synthesis. This protection is achieved through the formation of stable carbobenzyloxy (Cbz) and benzyl ester bonds, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Carbobenzyloxyglycylglycine Methyl Ester
This analog replaces the benzyl ester with a methyl ester and lacks the valine residue (Table 1). Key differences include:
- Lipophilicity : The benzyl ester in Carbobenzyloxyvalylglycylglycine benzyl ester confers higher logP (2.8 vs. 1.5), enhancing membrane permeability compared to the methyl ester variant .
- Bioactivation: The benzyl ester hydrolyzes to release benzyl alcohol, a compound with intrinsic antiparasitic activity, whereas the methyl ester yields methanol, which lacks therapeutic utility .
- Target Specificity: The valine residue in the former compound may improve binding to enzymes like α-hydroxyacid dehydrogenase (HADH), a target in Trypanosoma cruzi infections .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Carbobenzyloxyglycylglycine Methyl Ester |
|---|---|---|
| Molecular Weight | 498.6 g/mol | 352.4 g/mol |
| logP | 2.8 | 1.5 |
| Ester Group | Benzyl | Methyl |
| Key Residues | Val-Gly-Gly | Gly-Gly |
| Hydrolysis Products | NPOx*, Benzyl Alcohol | NPOx*, Methanol |
*NPOx: Bioactive inhibitor (e.g., HADH isoform II).
N-Propyl Oxamate Benzyl Ester (B-NPOx)
B-NPOx, a benzyl ester prodrug of N-propyl oxamate, shares the benzyl ester moiety but differs in core structure (Table 2). Comparative findings include:
- Antiparasitic Activity : this compound and B-NPOx both exhibit enhanced activity against T. cruzi compared to ethyl ester analogs (e.g., Et-NPOx). For B-NPOx, IC50 values against resistant T. cruzi strains are 2–24× lower than benznidazole (Bz) and nifurtimox (Nx) .
- Mechanism : Both compounds rely on ester hydrolysis for activation, but this compound’s peptide backbone may enable additional enzyme interactions (e.g., protease inhibition).
- Toxicity : B-NPOx shows low mammalian cell toxicity (LD50 > 500 mg/kg in mice), a trait likely shared due to structural similarities .
Key Advantages Over Other Esters
- Superior Lipophilicity : The benzyl ester group increases cell penetration efficiency by 40–60% compared to methyl or ethyl esters, as demonstrated in T. cruzi uptake assays .
- Dual Activity : Hydrolysis releases both the active inhibitor (e.g., valylglycylglycine) and benzyl alcohol, which synergistically target parasite metabolism .
- Resistance Mitigation : Unlike Bz and Nx, this compound remains effective against T. cruzi strains with mutations in nitroreductase pathways .
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